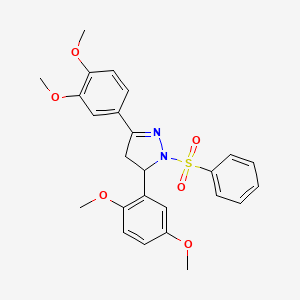
5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic molecule characterized by its complex structure, which includes multiple methoxy groups, a phenylsulfonyl group, and a dihydropyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves the sulfonylation of the pyrazole intermediate using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions, where the pyrazole intermediate reacts with dimethoxybenzene derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring, potentially yielding sulfides or dihydropyrazole derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation products: Quinones, sulfoxides.
Reduction products: Sulfides, dihydropyrazole derivatives.
Substitution products: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structural features suggest potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or pharmaceuticals, due to its unique chemical properties.
作用機序
The mechanism by which 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exerts its effects depends on its specific application. For instance, in a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methoxy groups and the sulfonyl moiety can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the phenylsulfonyl group, which may alter its chemical reactivity and biological activity.
3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: Lacks one of the dimethoxyphenyl groups, potentially affecting its overall properties.
Uniqueness
The unique combination of methoxy groups, a phenylsulfonyl group, and a dihydropyrazole ring in 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole confers distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
2-(benzenesulfonyl)-3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-30-18-11-13-23(31-2)20(15-18)22-16-21(17-10-12-24(32-3)25(14-17)33-4)26-27(22)34(28,29)19-8-6-5-7-9-19/h5-15,22H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLFOCYHLOBBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
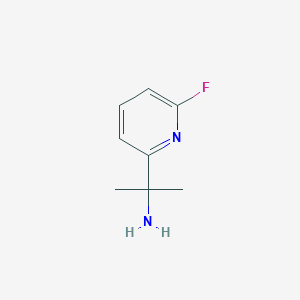
![N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2597700.png)

![5-Chloro-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B2597702.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B2597703.png)
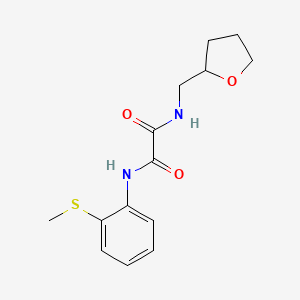
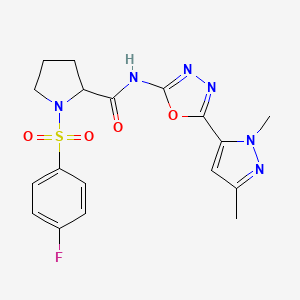
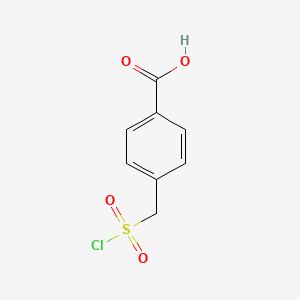
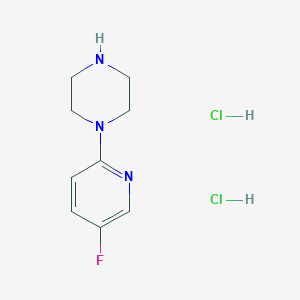
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2597712.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)
![3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine](/img/structure/B2597715.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2597720.png)
![methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate](/img/structure/B2597721.png)
